molecular formula C13H16BNO3 B1390063 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine CAS No. 1188539-34-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

Cat. No. B1390063
CAS RN: 1188539-34-5
M. Wt: 245.08 g/mol
InChI Key: GSSJAXUDJLCMNO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and contains a boronate ester group . Boronate esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .


Chemical Reactions Analysis

The compound likely participates in reactions typical of pyridines and boronate esters. For example, boronate esters are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the refractive index, boiling point, and density of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been reported .

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a larger class of transformations known as C-H borylation, which involves the replacement of a carbon-hydrogen bond with a carbon-boron bond .

Biochemical Pathways

The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process affects the biochemical pathways by introducing boron into organic molecules, which can significantly alter their chemical behavior and reactivity.

Result of Action

The result of the compound’s action is the formation of boron-containing organic compounds. These compounds have altered chemical properties and can be used in various chemical reactions .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of the compound.

Safety and Hazards

The safety and hazards would depend on the specific compound. For similar compounds, safety data sheets would typically be consulted to determine the appropriate handling and storage procedures .

Future Directions

The future directions would depend on the specific application of the compound. Boronate esters are widely used in organic synthesis, and research is ongoing to develop new reactions and improve existing methodologies .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(15-8-9)5-6-16-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSJAXUDJLCMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673943
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

CAS RN

1188539-34-5
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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